molecular formula C7H5BrN2S B093756 4-(Bromomethyl)-2,1,3-benzothiadiazole CAS No. 16405-99-5

4-(Bromomethyl)-2,1,3-benzothiadiazole

Cat. No.: B093756
CAS No.: 16405-99-5
M. Wt: 229.1 g/mol
InChI Key: QKHNCECWIKLSSV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,1,3-benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole derivatives. One common method is the radical bromination of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the benzothiadiazole ring can lead to the formation of dihydrobenzothiadiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones of benzothiadiazole.

    Reduction: Dihydrobenzothiadiazole derivatives.

Scientific Research Applications

4-(Bromomethyl)-2,1,3-benzothiadiazole has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.

    Materials Science: Employed in the design of novel polymers and materials with unique electronic and optical properties.

    Chemical Biology: Utilized in the synthesis of probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,1,3-benzothiadiazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can also serve as a reactive site for further functionalization, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzene
  • 4-(Bromomethyl)benzothiazole

Uniqueness

4-(Bromomethyl)-2,1,3-benzothiadiazole is unique due to its benzothiadiazole core, which imparts distinct electronic properties compared to other bromomethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

IUPAC Name

4-(bromomethyl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNCECWIKLSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379955
Record name 4-(bromomethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-99-5
Record name 4-(Bromomethyl)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methyl-2,1,3-benzothiadiazole (6.0 g, 40 mmol) and N-bromosuccinimide (7.12 g, 40 mmol) in carbon tetrachloride (80 mL) was refluxed under irradiation with a sunlamp for 8 hours. After cooling with ice-water bath, the succinimide was filtered off and the filtrate was washed with saturated Na2S2O3, brine, dried over Na2SO4. After removal of solvent pure 4-bromomethyl-2,1,3-benzothiadiazole (8.8 g, 96%) was obtained as a light-yellow crystalline powder. Rf=0.45 (hexane/ethyl acetate=4:1); 1H NMR (200 MHz, CDCl3) δ5.00 (s, 2H), 7.57 (m, 2H), 7.98 (d, J1=8.5 Hz, J2=1.2 Hz, 1H); HRMS: Calcd. for C7H5BrN2S 227.9357, found 227.9395.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C7H5BrN2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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